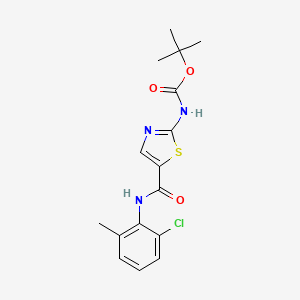

Tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-YL)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c1-9-6-5-7-10(17)12(9)19-13(21)11-8-18-14(24-11)20-15(22)23-16(2,3)4/h5-8H,1-4H3,(H,19,21)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVXAYSRBLGINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-YL)carbamate, with the CAS number 302964-06-3, is a synthetic compound featuring a thiazole moiety that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H18ClN3O3S

- Molecular Weight : 367.85 g/mol

- Structure : The compound contains a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring is crucial for binding to target proteins, influencing cellular pathways.

Interaction with P-glycoprotein (P-gp)

Research indicates that thiazole derivatives can modulate P-glycoprotein (P-gp), a key player in drug resistance in cancer therapy. Studies have shown that compounds similar to this compound can enhance the intracellular concentration of chemotherapeutic agents like paclitaxel by inhibiting P-gp activity .

Anticancer Activity

- In Vitro Studies : In cell line studies, derivatives of thiazole have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds that share structural similarities with this compound exhibited enhanced apoptosis in resistant cancer cells at concentrations as low as 10 µM .

- In Vivo Studies : Animal models have shown promising results where thiazole derivatives reduced tumor volume and weight without significant side effects . These findings suggest that this compound may also exhibit similar anticancer properties.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Positional Effects : Bromine substitution at C2 (CAS 1245647-95-3) increases similarity (0.86) compared to C5 bromination (CAS 405939-39-1, 0.56), highlighting the importance of substituent placement .

Physicochemical Properties

- Solubility: The Boc group enhances solubility in organic solvents (e.g., DCM, THF) compared to non-protected analogs .

Preparation Methods

Reaction Conditions and Procedure

A solution of the tert-butyl-protected precursor (25.0 g, 0.07 mol) in TFA (250 mL) is stirred at 25–30°C for 2 hours. Completion is monitored by thin-layer chromatography (TLC). The TFA is distilled off, and the residue is diluted with ethyl acetate (250 mL). The organic layer is washed sequentially with saturated sodium bicarbonate (2 × 25 mL), water, and brine (125 mL), dried over sodium sulfate, and concentrated. The crude product is triturated with methyl tert-butyl ether to afford the deprotected compound as a pale-yellow solid (16.2 g).

Key Data:

-

Yield : 89%

-

Reaction Time : 2 hours

-

Temperature : 25–30°C

-

Purification : Ethyl acetate extraction and trituration

Characterization

-

IR (KBr) : 3382.4 cm⁻¹ (N–H stretch), 1627.02 cm⁻¹ (C=O stretch).

-

¹H NMR (DMSO-d₆) : δ 9.63 (s, 1H, thiazole-H), 7.86 (s, 1H), 7.60 (s, 2H, –NH₂), 7.38 (dd, J = 7.5 Hz, 1H, Ar–H), 7.20–7.22 (m, 2H, Ar–H), 2.20 (s, 3H, Ar–CH₃).

-

¹³C NMR (DMSO-d₆) : δ 172.2 (C=O), 159.6 (thiazole-C), 18.3 (Ar–CH₃).

Method 2: Multi-Step Synthesis via Acid Chloride Intermediate

A patent by US20150336913A1 discloses an alternative route involving the preparation of an acid chloride intermediate, followed by coupling with 2-chloro-6-methylaniline.

Step 1: Synthesis of tert-Butyl (5-(Chlorocarbonyl)Thiazol-2-Yl)Carbamate

2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid is treated with oxalyl chloride (2M in dichloromethane) in tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) at room temperature for 4 hours. The solvent is evaporated to yield the acid chloride intermediate.

Step 2: Coupling with 2-Chloro-6-Methylaniline

The acid chloride is dissolved in dichloromethane and cooled to 0°C. 2-Chloro-6-methylaniline and diisopropylamine are added, and the mixture is stirred at room temperature for 24 hours. The organic layer is washed with 2N HCl, dried, and concentrated. Trituration with ethyl acetate–ether affords the tert-butyl carbamate derivative in 48% yield.

Key Data:

-

Overall Yield : 48%

-

Reaction Time : 24 hours (coupling step)

-

Purification : Dichloromethane extraction and trituration

Comparative Analysis of Synthesis Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Yield | 89% | 48% |

| Reaction Time | 2 hours | 28 hours |

| Purification Complexity | Low | Moderate |

| Scalability | High | Moderate |

Method 1 offers superior yield and shorter reaction time, making it preferable for industrial-scale synthesis. However, Method 2 provides a route for synthesizing the compound from simpler starting materials, albeit with lower efficiency.

Characterization and Quality Control

Spectroscopic Validation

Both methods rely on NMR and MS to confirm structural integrity. The absence of tert-butyl signals (δ ~1.3 ppm in ¹H NMR) in the final product of Method 1 confirms complete deprotection. In Method 2, the retention of the tert-butyl group (δ 1.38 ppm in ¹H NMR) verifies successful carbamate formation.

Q & A

Basic Research Questions

Q. What are the common laboratory-scale synthesis routes for Tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-YL)carbamate?

- Methodology : Synthesis typically involves multi-step reactions. A key intermediate, 5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-amine, is prepared via coupling reactions. The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Na₂CO₃ or DIEA). For example, coupling with HATU/DIEA in DMF facilitates carbamate formation .

- Optimization : Reaction conditions (e.g., anhydrous solvents, 80°C overnight) and stoichiometric ratios (1.2 equivalents of coupling agents) are critical for yields >70% .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆ or CDCl₃) confirm structural integrity. Key signals include δ ~1.38 ppm (tert-butyl CH₃) and δ ~6.9–7.9 ppm (aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 530.0 for C₂₄H₂₈ClN₇O₃S) .

- HPLC : Purity assessment (>95%) using reverse-phase chromatography with acetonitrile/water gradients .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if dust/aerosols form .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence biological activity?

- Structure-Activity Relationship (SAR) : The 2-chloro-6-methylphenyl carbamoyl group enhances target binding (e.g., kinase inhibition). Thiazole ring substitutions (e.g., bromo vs. chloro) alter solubility and metabolic stability. For example, bromo analogs show improved enzyme inhibition (IC₅₀ < 1 µM) .

- Comparative Data : Structural analogs with trifluoromethyl or fluoro substituents exhibit varied antifungal activity (e.g., 2f vs. 2g in ) .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Case Study : Yields vary due to Boc-protection efficiency. reports 31% yield using HATU/DIEA, while achieves >70% via phase-transfer catalysis. Optimizing base strength (e.g., Na₂CO₃ vs. DIEA) and solvent polarity improves consistency .

- Troubleshooting : Trace water in DMF reduces coupling efficiency. Anhydrous conditions and molecular sieves are recommended .

Q. What mechanistic insights explain its role in enzyme inhibition?

- Target Engagement : The carbamoyl group interacts with catalytic lysine residues in kinases (e.g., WDR5), disrupting protein-protein interactions. NanoBRET assays confirm target engagement (Kd ~50 nM) .

- Kinase Profiling : Quantitative assays reveal selectivity against >100 kinases, with <10% off-target activity at 1 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.